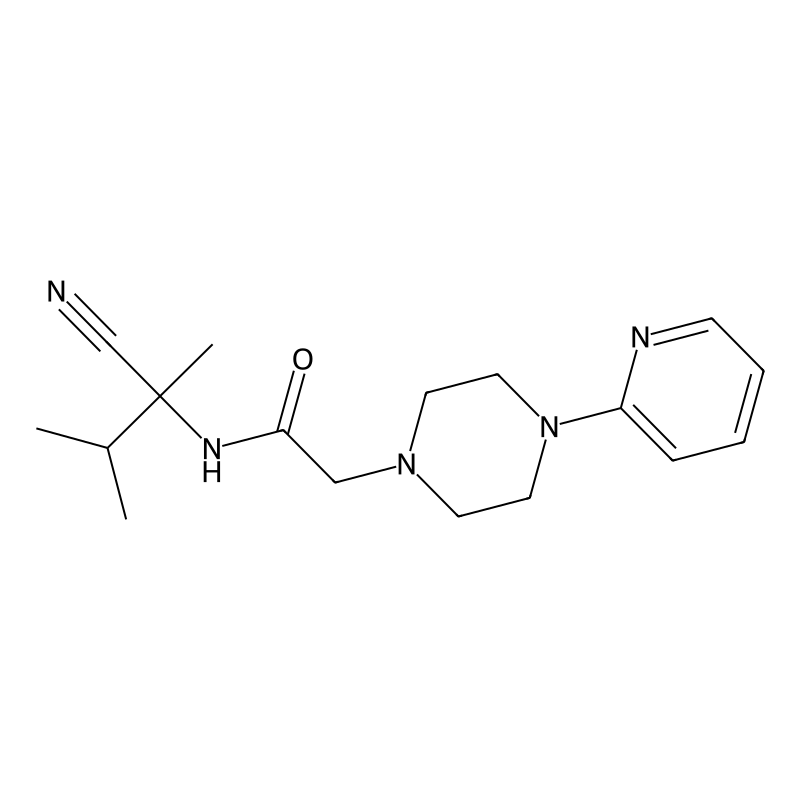N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Catalog No.
S7740913
CAS No.
M.F
C17H25N5O
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
IUPAC Name
N-(2-cyano-3-methylbutan-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Molecular Formula
C17H25N5O
Molecular Weight
315.4 g/mol
InChI
InChI=1S/C17H25N5O/c1-14(2)17(3,13-18)20-16(23)12-21-8-10-22(11-9-21)15-6-4-5-7-19-15/h4-7,14H,8-12H2,1-3H3,(H,20,23)
InChI Key
PVCZWEBRUAONFO-UHFFFAOYSA-N
SMILES
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=CC=N2
Canonical SMILES
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=CC=N2
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, also known by its chemical name LMTX, is a small molecule drug that has been proposed for the treatment of Alzheimer's disease. It was initially developed by TauRx Therapeutics, a Singapore-based biotechnology company, to target the tau protein, which is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease.
LMTX is a white to off-white crystalline powder that is sparingly soluble in water and ethanol. Its molecular formula is C22H30N6O, and its molecular weight is 406.5 g/mol. LMTX has a melting point of 152-154°C, and its pKa is 7.4.
LMTX can be synthesized using a multi-step synthesis process that involves the reaction of 2-chloro-N-(1-cyano-1,2-dimethylpropyl) acetamide with 4-(2-pyridyl)piperazine in the presence of a base. The resulting compound can be purified using chromatography techniques such as column chromatography or HPLC. The purity of LMTX can be characterized using analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.
Various analytical methods can be used to characterize LMTX, including NMR spectroscopy, mass spectrometry, and HPLC. NMR spectroscopy can provide information about the molecular structure and purity of LMTX. Mass spectrometry can be used to determine the molecular weight and chemical formula of LMTX. HPLC can be used to separate and quantify LMTX in complex mixtures.
LMTX has been shown to bind to and stabilize tau protein, which is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease. LMTX has also been shown to inhibit the aggregation of tau protein, which can prevent the formation of neurofibrillary tangles.
In preclinical and clinical studies, LMTX has been generally well-tolerated, with no significant adverse events reported. However, long-term toxicity and safety studies are needed to fully evaluate the safety profile of LMTX.
LMTX has potential applications in scientific experiments aimed at understanding the molecular mechanisms of Alzheimer's disease and developing new therapeutics for the disease. LMTX can be used to target and study tau protein, which is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease.
Clinical trials of LMTX for the treatment of Alzheimer's disease have been conducted, and the results have been mixed. Some trials have shown promising results, while others have not shown significant benefits of LMTX treatment.
The development of LMTX and other drugs targeting tau protein could have significant implications for the treatment of Alzheimer's disease and other neurodegenerative disorders. LMTX could also have applications in the development of diagnostic tools for Alzheimer's disease.
One limitation of LMTX is that its efficacy has not been consistently demonstrated in clinical trials. Future research is needed to determine the optimal dose, duration, and patient population for LMTX treatment. Additionally, more research is needed to fully understand the mechanism of action of LMTX and its potential applications in other neurodegenerative disorders.
1. Develop new formulations of LMTX with improved solubility and bioavailability
2. Investigate the use of LMTX in combination with other treatments for Alzheimer's disease
3. Conduct long-term safety and toxicity studies of LMTX
4. Develop diagnostic tools that can accurately detect tau protein in the brain
5. Investigate the use of LMTX in other neurodegenerative disorders, such as Parkinson's disease
6. Develop LMTX analogs with improved pharmacological properties
7. Study the pharmacokinetics of LMTX in different patient populations
8. Investigate the effects of LMTX on cognitive function and quality of life in Alzheimer's disease patients
9. Develop biomarkers that can predict patient response to LMTX treatment
10. Investigate the role of tau protein in other neurodegenerative disorders and develop new treatments targeting tau protein.
XLogP3
1.8
Hydrogen Bond Acceptor Count
5
Hydrogen Bond Donor Count
1
Exact Mass
315.20591044 g/mol
Monoisotopic Mass
315.20591044 g/mol
Heavy Atom Count
23
Dates
Modify: 2024-04-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








